REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11](=[O:16])[C:12]([F:15])([F:14])[F:13])[CH2:6][CH2:5]2.[C:17]([Cu])#[N:18]>CN(C=O)C.O>[F:13][C:12]([F:15])([F:14])[C:11]([N:7]1[C:8]2[C:4](=[CH:3][C:2]([C:17]#[N:18])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1)=[O:16]
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCN(C2=CC1)C(C(F)(F)F)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
CuCN
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Quantity
|
8.68 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
160 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at 160° C. for 4 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
before being cooled to RT
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N1CCC2=CC(=CC=C12)C#N)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |